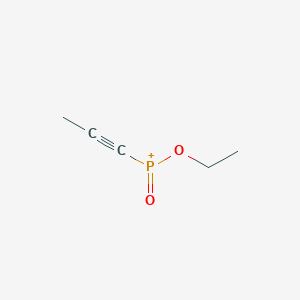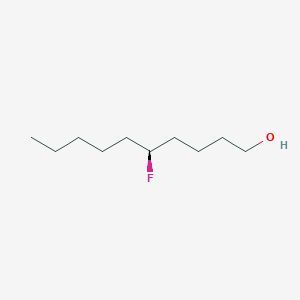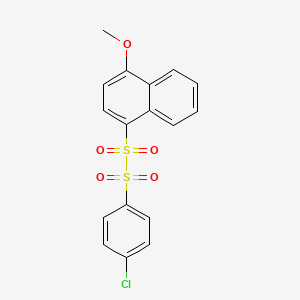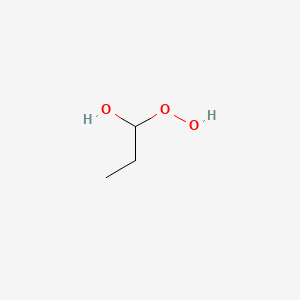
1-Hydroperoxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroperoxypropan-1-ol is an organic compound with the molecular formula C3H8O3 It is a hydroperoxide derivative of propan-1-ol, characterized by the presence of a hydroperoxy group (-OOH) attached to the first carbon atom of the propanol chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroperoxypropan-1-ol can be synthesized through the oxidation of propan-1-ol using hydrogen peroxide (H2O2) as the oxidizing agent. The reaction typically requires a catalyst, such as a phase transfer catalyst or a heteropolyacid, to facilitate the transfer of oxygen from hydrogen peroxide to the propanol molecule. The reaction is carried out in a liquid phase, often under mild acidic conditions to optimize the yield of the hydroperoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where propan-1-ol and hydrogen peroxide are mixed in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of the product. The use of advanced catalytic systems, such as heteropolyoxometalates, can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-Hydroperoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form propanoic acid or other oxygenated products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, converting the compound back to propan-1-ol.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (K2Cr2O7) or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Protic acids such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Propanoic acid, propanal.
Reduction: Propan-1-ol.
Substitution: Various substituted propanols depending on the substituent introduced.
科学的研究の応用
1-Hydroperoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other hydroperoxides and peroxides.
Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Hydroperoxypropan-1-ol involves the transfer of oxygen from the hydroperoxy group to other molecules. This can lead to the formation of reactive oxygen species (ROS), which can participate in various chemical reactions. The molecular targets and pathways involved include:
Oxidative Stress Pathways: The compound can induce oxidative stress by generating ROS, which can affect cellular components such as lipids, proteins, and DNA.
Catalytic Reactions: In the presence of catalysts, this compound can undergo decomposition to form radicals, which can initiate further chemical reactions.
類似化合物との比較
- Propan-1-ol
- Propan-2-ol
- Propanoic Acid
- Propanal
特性
CAS番号 |
135251-55-7 |
|---|---|
分子式 |
C3H8O3 |
分子量 |
92.09 g/mol |
IUPAC名 |
1-hydroperoxypropan-1-ol |
InChI |
InChI=1S/C3H8O3/c1-2-3(4)6-5/h3-5H,2H2,1H3 |
InChIキー |
RIRTXIQGPQFACK-UHFFFAOYSA-N |
正規SMILES |
CCC(O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

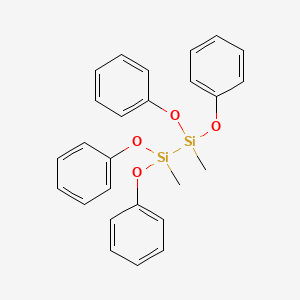
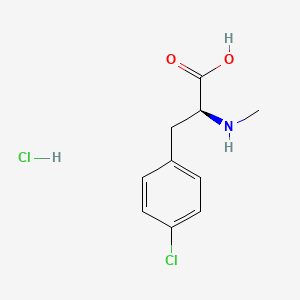
![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
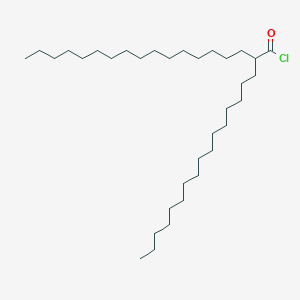
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

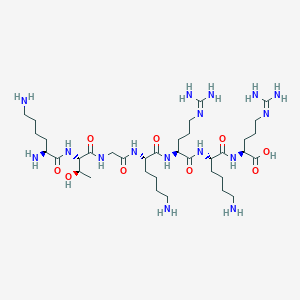
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
